1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine
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Overview
Description
1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is known for its multifunctional properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine typically involves the reaction of piperazine with methanesulfonyl chloride and oxirane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of materials with specific properties, such as in the modification of perovskite films for solar cells.
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine involves its interaction with various molecular targets and pathways. The compound can form multiple bonding interactions, such as hydrogen bonds and dative bonds with metal ions, which can influence its biological and chemical activities . These interactions can lead to the modulation of enzyme activities, inhibition of microbial growth, or enhancement of material properties.
Comparison with Similar Compounds
Similar Compounds
1-Methanesulfonyl-piperazine: Similar in structure but lacks the oxolan-2-ylmethyl group.
4-(Oxolan-2-ylmethyl)piperazine: Similar in structure but lacks the methanesulfonyl group.
Uniqueness
1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine is unique due to the presence of both the methanesulfonyl and oxolan-2-ylmethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its similar compounds .
Properties
IUPAC Name |
1-methylsulfonyl-4-(oxolan-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S/c1-16(13,14)12-6-4-11(5-7-12)9-10-3-2-8-15-10/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATHWQJOQDHLPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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